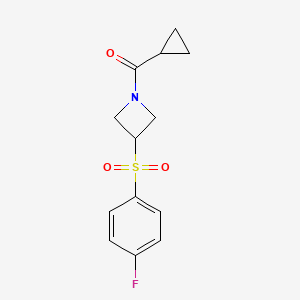

Cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

cyclopropyl-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO3S/c14-10-3-5-11(6-4-10)19(17,18)12-7-15(8-12)13(16)9-1-2-9/h3-6,9,12H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVXDGFCBQVBBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

Introduction of the Fluorophenyl Sulfonyl Group: This step involves the sulfonylation of a fluorophenyl precursor using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through cyclization reactions involving β-lactam intermediates.

Industrial Production Methods

Industrial production of Cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can modify the functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, amines, and organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

It appears that information regarding the applications of "Cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone" is limited. However, based on the available search results, here's what can be gathered:

Related Compounds and Applications

While specific applications for "Cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone" are not detailed in the search results, several related compounds and applications can be highlighted:

- Substituted Azetidine Compounds: Substituted azetidine compounds are useful as therapeutic agents for treating central nervous system conditions .

-

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone: This compound is a research compound with potential therapeutic applications in treating cancer, inflammatory diseases, and neurodegenerative disorders. It has been shown to inhibit protein kinases involved in cell growth, differentiation, and metabolism.

- Cancer Cell Line Studies: Showed significant cytotoxicity with IC50 values ranging from 10 µM to 50 µM, suggesting its potential as an anticancer agent.

- Inflammation Models: In vitro assays demonstrated a significant reduction in pro-inflammatory cytokines in human macrophages, suggesting its utility in treating inflammatory conditions.

- (R)- and (S)-N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide: These compounds possess inhibitory properties against MEK enzymes and are of therapeutic value .

To gain more specific insights into the applications of "Cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone," further research is recommended in the following areas:

- Synthesis and Characterization: Detailed studies on the synthesis, purification, and structural characterization of the compound .

- Biological Activity Screening: In vitro and in vivo studies to evaluate its potential biological activities, such as anticancer, anti-inflammatory, or neuroprotective effects .

- Mechanism of Action: Investigations into the compound's mechanism of action, including target identification and signaling pathway modulation.

- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of structural analogs to identify key structural features responsible for its activity .

Mechanism of Action

The mechanism of action of Cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points : QD8, a piperazine analog, exhibits a sharp melting point (181–183°C), likely due to its oxalate salt formation. In contrast, sulfonamide derivatives in show broader ranges (132–230°C), influenced by substituent polarity and crystallinity . The target compound’s azetidine core may lower melting points compared to piperazine analogs due to reduced symmetry.

- Solubility : Sulfonyl groups generally enhance water solubility, but the cyclopropane and azetidine rings may introduce hydrophobicity. Piperazine-based QD8 was isolated as an oil before salt formation, suggesting moderate solubility in organic solvents .

Stability and Metabolic Considerations

- Metabolic Stability : Cyclopropane rings resist oxidative metabolism, while azetidine’s ring strain may increase susceptibility to hydrolysis. Piperazine derivatives (e.g., QD8) are often metabolized via N-dealkylation, but the target’s azetidine could alter this pathway .

- Sulfonyl Group Impact: The 4-fluorophenylsulfonyl moiety may enhance plasma protein binding, extending half-life compared to non-fluorinated analogs .

Biological Activity

Cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group, an azetidine ring, and a sulfonyl group attached to a fluorophenyl moiety. The molecular formula is , with a molecular weight of approximately 239.28 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's metabolic stability and binding affinity to biological targets.

The biological activity of cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone may involve several mechanisms:

- Enzyme Inhibition : The compound may act by binding to active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of therapeutic targets in cancer and inflammatory diseases.

- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways associated with cell proliferation and inflammation.

Anticancer Properties

Recent studies have indicated that compounds similar to cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone exhibit anticancer properties through various mechanisms:

- Inhibition of Tumor Growth : Research has shown that azetidine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

- Targeting Specific Pathways : The compound may inhibit pathways such as JAK/STAT, which are crucial in cancer progression. A related patent discusses azetidine derivatives as JAK inhibitors, highlighting their potential in treating malignancies .

Anti-inflammatory Activity

The sulfonamide group in the compound is known for its anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : Studies have demonstrated that sulfonamide-containing compounds can reduce the secretion of pro-inflammatory cytokines, thereby alleviating inflammation in various models .

Case Studies

- In Vitro Studies : In vitro assays have shown that cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone exhibits significant inhibition of specific cancer cell lines at micromolar concentrations. For example, a study reported an IC50 value in the range of 10–20 µM for certain breast cancer cell lines .

- Animal Models : In vivo studies using murine models have demonstrated that administration of related azetidine compounds resulted in reduced tumor size and improved survival rates compared to control groups .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.